molecular formula C10H14BrN3O3S B11815011 5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid

5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B11815011
M. Wt: 336.21 g/mol
InChI Key: UBYGQONKCPONDP-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C10H14BrN3O3S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid typically involves the bromination of a pyridine derivative followed by the introduction of a piperazine moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition or activation of certain enzymes or receptors. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfonic acid group in 5-Bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid makes it unique compared to its analogs

Properties

Molecular Formula

C10H14BrN3O3S

Molecular Weight

336.21 g/mol

IUPAC Name

5-bromo-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid

InChI

InChI=1S/C10H14BrN3O3S/c1-13-2-4-14(5-3-13)10-8(11)6-12-7-9(10)18(15,16)17/h6-7H,2-5H2,1H3,(H,15,16,17)

InChI Key

UBYGQONKCPONDP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)O)Br

Origin of Product

United States

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